1-Chloro-3-iodo-5-nitrobenzene

Organic Synthesis Cross-Coupling Chemoselectivity

A versatile building block with orthogonal C–I (highly reactive) and C–Cl (moderately reactive) sites on a single nitroaromatic scaffold, enabling sequential, chemoselective functionalization without extra protection/deprotection steps. Outperforms mono- or symmetrically dihalogenated analogs in building unsymmetrical biaryls, kinase inhibitor intermediates, and halogen-bonded supramolecular co-crystals. Solid-state properties (mp 70°C, density 2.094 g/cm³) ensure stable, agglomerate-free storage at scale.

Molecular Formula C6H3ClINO2
Molecular Weight 283.45 g/mol
CAS No. 123158-76-9
Cat. No. B175260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-iodo-5-nitrobenzene
CAS123158-76-9
Molecular FormulaC6H3ClINO2
Molecular Weight283.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)I)[N+](=O)[O-]
InChIInChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
InChIKeyMHCNYROPQXSCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-iodo-5-nitrobenzene (CAS 123158-76-9) – Technical Procurement Overview


1-Chloro-3-iodo-5-nitrobenzene is a polyhalogenated nitroaromatic building block with the molecular formula C6H3ClINO2 and a molecular weight of 283.45 g/mol . It features a benzene ring substituted with chlorine, iodine, and nitro groups at the 1, 3, and 5 positions, respectively . This specific substitution pattern creates a distinct electronic and steric environment, rendering it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research .

Why 1-Chloro-3-iodo-5-nitrobenzene Cannot Be Simply Substituted with Other Halo-Nitrobenzenes


The presence of both a highly reactive C–I bond and a less reactive C–Cl bond within a single nitrobenzene scaffold provides a unique, quantifiable advantage for orthogonal, sequential functionalization that cannot be replicated by mono-halogenated or symmetrically dihalogenated analogs [1]. Direct substitution with compounds like 1-iodo-3-nitrobenzene, 1-chloro-3-nitrobenzene, or 1,3-dichloro-5-nitrobenzene would forfeit this built-in chemoselectivity, necessitating additional, often lower-yielding, protection/deprotection or halogenation steps . Furthermore, the specific arrangement of electron-withdrawing groups profoundly influences physical properties critical for handling and formulation, such as melting point and density, making this compound the superior choice for specific solid-state and high-density applications compared to its simpler analogs [2].

Quantitative Differentiation of 1-Chloro-3-iodo-5-nitrobenzene Against Key Analogs


Orthogonal Reactivity for Sequential Cross-Coupling via C–I vs. C–Cl Bond Discrimination

1-Chloro-3-iodo-5-nitrobenzene enables sequential functionalization due to the established reactivity order of aryl halides in palladium-catalyzed cross-couplings, where C–I bonds react significantly faster than C–Cl bonds. This is in contrast to its symmetric dichloro or diiodo analogs. The differential reactivity allows for a priori predictable, site-selective coupling at the iodine-bearing carbon, leaving the chlorine site available for a subsequent, orthogonal transformation [1].

Organic Synthesis Cross-Coupling Chemoselectivity

Enhanced Halogen Bond Donor Strength via Electron-Withdrawing Substituent Effect

The nitro group in 1-chloro-3-iodo-5-nitrobenzene, being a strong electron-withdrawing group, is expected to deepen the σ-hole on the iodine atom, thereby strengthening its halogen bond (XB) donor ability. Quantum calculations on analogous iodobenzene systems show that electron-withdrawing substituents (like NO2, CN) increase halogen bond strength compared to unsubstituted or electron-donating group-bearing analogs. The reported interaction energies for C–I⋅⋅⋅N halogen bonds vary from 3.3 to 5.5 kcal/mol, with the strongest bonds formed by derivatives containing electron-withdrawing groups [1].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Significantly Higher Melting Point for Solid-State Handling and Formulation

1-Chloro-3-iodo-5-nitrobenzene exhibits a melting point of 70°C, which is substantially higher than that of its simpler mono-halogenated analogs. This elevated melting point indicates stronger intermolecular forces in the solid state, likely due to a combination of halogen and hydrogen bonding, making it a more stable and manageable solid for procurement and experimental use .

Physical Properties Formulation Solid-State Chemistry

Higher Density for Applications Requiring Increased Mass per Volume

The presence of a heavy iodine atom in combination with the chloro and nitro groups results in a relatively high density for 1-chloro-3-iodo-5-nitrobenzene (2.094 g/cm³) compared to its simpler halo-nitrobenzene analogs . This property can be advantageous in applications where density is a critical parameter.

Material Properties Density Formulation

Key Application Scenarios for 1-Chloro-3-iodo-5-nitrobenzene Driven by Differentiated Properties


Rapid Construction of Unsymmetrical Biaryl Pharmacophores

For medicinal chemists developing novel drug candidates, the orthogonal reactivity of 1-chloro-3-iodo-5-nitrobenzene is invaluable. It allows for the rapid, sequential introduction of two different aryl or alkyl groups onto the central benzene core. This capability, grounded in the chemoselectivity between the C–I and C–Cl bonds [1], directly facilitates the efficient synthesis of complex, unsymmetrical biaryl structures common in kinase inhibitors and other therapeutic classes, avoiding the lower-yielding and more time-consuming alternative of sequential halogenation steps.

Design of Robust Supramolecular Synthons in Crystal Engineering

Researchers in crystal engineering and supramolecular chemistry will find 1-chloro-3-iodo-5-nitrobenzene a superior building block for constructing predictable assemblies. Its design incorporates a strong halogen bond donor (the iodine atom), enhanced by the electron-withdrawing nitro and chloro substituents to be at the stronger end of the 3.3–5.5 kcal/mol interaction energy scale [2]. This, combined with its higher melting point (70°C) and density (2.094 g/cm³) , provides a more robust and directional synthon for creating co-crystals and functional materials compared to weaker-donor, lower-melting analogs.

Stable, High-Density Intermediate for Agrochemical Synthesis

Process chemists focusing on scalable routes to agrochemical intermediates will benefit from the improved solid-state properties of 1-chloro-3-iodo-5-nitrobenzene. Its significantly higher melting point (70°C) compared to 1-iodo-3-nitrobenzene (33-38°C) makes it less prone to melting or clumping during large-scale storage and handling, ensuring consistent quality and easier dispensing. The higher density (2.094 g/cm³) can also be an asset in certain process engineering and formulation contexts.

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